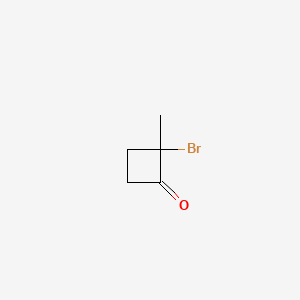
1,1-Diethoxy-4-ethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-4-ethylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring with two ethoxy groups and one ethyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-4-ethylcyclohexane typically involves the reaction of 4-ethylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-4-ethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.
Reduction: Formation of 1,1-diethoxy-4-ethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Diethoxy-4-ethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-4-ethylcyclohexane depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its ethoxy and ethyl groups. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding, depending on the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxycyclohexane: Lacks the ethyl group, making it less sterically hindered.
1,1-Diethoxy-4-methylcyclohexane: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
1,1-Diethoxy-4-isopropylcyclohexane: Features an isopropyl group, leading to increased steric hindrance compared to the ethyl derivative.
Uniqueness
1,1-Diethoxy-4-ethylcyclohexane is unique due to the presence of both ethoxy and ethyl groups on the same carbon atom of the cyclohexane ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,1-diethoxy-4-ethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-4-11-7-9-12(10-8-11,13-5-2)14-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
CYEAJLUKFHKRGA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


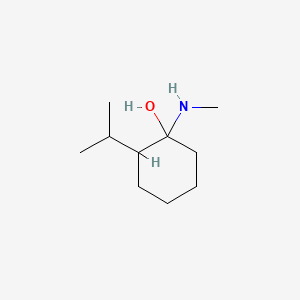

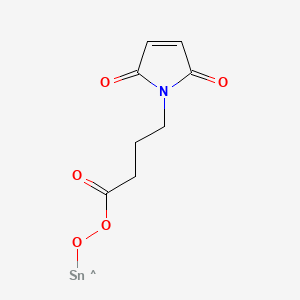
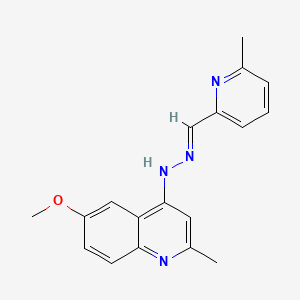
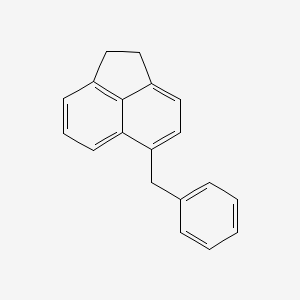
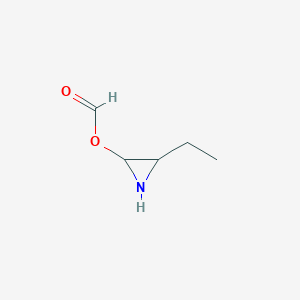
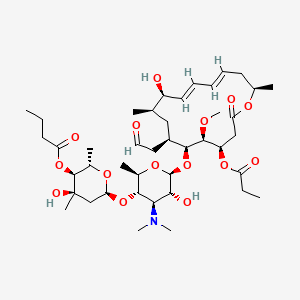
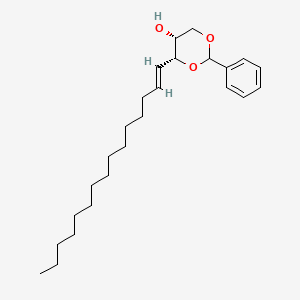
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
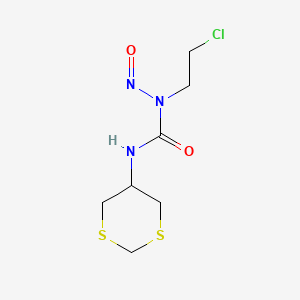
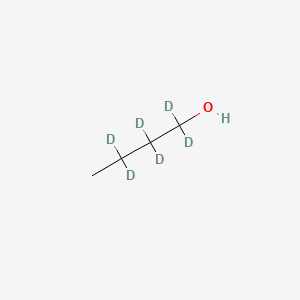
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
